6-chloro-N-cyclopropylpyrazin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-N-cyclopropylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIEHCRGITGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674309 | |
| Record name | 6-Chloro-N-cyclopropylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-47-9 | |
| Record name | 6-Chloro-N-cyclopropyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-cyclopropylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Table Summary (Adapted from Research):
| Entry | Substrate | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) | Scale (mmol) |
|---|---|---|---|---|---|
| 1 | 2-aminopyrazine derivative | 25 | 12.5 | 81 | 6 |
| 2 | Related heteroaryl amines | 25 | 25 | 70-85 | 0.3 |
This method represents a strategic disconnection for the synthesis of cyclopropylamine derivatives, including 6-chloro-N-cyclopropylpyrazin-2-amine, by directly coupling the cyclopropyl moiety onto the amino group of the pyrazine ring.
Alternative Synthetic Routes Involving Cyclopropylacetonitrile
Another approach involves the formation of cyclopropyl-substituted intermediates through nucleophilic substitution and subsequent transformations.
- Reaction of chloropyrazine intermediates with the lithium anion of cyclopropylacetonitrile to introduce the cyclopropyl group.
- Controlled hydrolysis and deprotection steps to yield the desired amine.
- Use of reagents such as trifluoroacetic acid for deprotection and phosphorus oxychloride (POCl₃) for chlorination.
- Selectivity issues due to similar reactivity at multiple positions on the heterocyclic ring.
- Over-hydrolysis during nitrile hydrolysis requiring temperature control (optimal ~70°C).
- Attempts at cyclization using phosgene and potassium tert-butoxide showed variable yields and required careful reaction condition optimization.
This route, while more complex, allows for the installation of cyclopropyl groups on pyridine and pyrazine cores and has been optimized to improve yields and selectivity.
Notes on Reaction Mechanisms and Conditions
- The Chan–Lam coupling mechanism involves copper-mediated oxidative coupling between the amine nucleophile and the cyclopropyl boronate.
- The presence of 1,10-phenanthroline stabilizes the copper catalyst and enhances reaction efficiency.
- Atmospheric oxygen serves as a green oxidant, avoiding harsher chemical oxidants.
- The cyclopropyl trifluoroborate salt is a stable and convenient source of the cyclopropyl group.
- Reaction conditions are mild enough to preserve the chloro substituent at the 6-position, which is important for downstream functionalization or biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-Catalyzed Chan–Lam Coupling | Cu(OAc)₂, 1,10-phenanthroline, O₂, potassium cyclopropyl trifluoroborate | Ambient temperature, mild solvents | 70-85 | Mild, scalable, high selectivity | Requires copper catalyst and ligand |
| Cyclopropylacetonitrile Route | Lithium anion of cyclopropylacetonitrile, POCl₃, trifluoroacetic acid | Controlled temp (70°C), multi-step | Variable (up to excellent for intermediates) | Allows complex substitutions | Multi-step, selectivity challenges |
Research Findings and Practical Considerations
- The copper-catalyzed Chan–Lam method is currently the most practical and efficient for direct N-cyclopropylation of 2-aminopyrazines, including 6-chloro derivatives.
- Reaction optimization studies have shown that ligand and catalyst loadings significantly impact yield.
- Scale-up feasibility has been demonstrated without significant loss of yield or purity.
- Alternative methods involving cyclopropylacetonitrile and subsequent functional group manipulations offer routes to related compounds but require more complex handling and purification.
- Maintaining the 6-chloro substituent is critical for biological activity and requires careful control of reaction conditions to prevent substitution or dehalogenation.
Chemical Reactions Analysis
6-chloro-N-cyclopropylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under specific conditions.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the pyrazine ring or the cyclopropyl group .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antipsychotic Properties
Research indicates that compounds similar to 6-chloro-N-cyclopropylpyrazin-2-amine may exhibit antipsychotic properties. Specifically, the modulation of calcium channels in the brain is a significant area of interest. T-type calcium channel blockers have been proposed for treating schizophrenia and substance dependence, which may extend to derivatives like this compound .
1.2 Pain Management
The compound is also being investigated for its analgesic effects. Calcium channel blockers are known to play a role in pain modulation, including chronic pain conditions. The potential utility of this compound in treating various pain syndromes such as neuropathic pain and inflammatory pain is an area of ongoing research .
Preclinical Studies
A preclinical study highlighted the efficacy of similar compounds in reducing psychotic symptoms in animal models. The study utilized T-type calcium channel blockers, demonstrating that these compounds could decrease nicotine-seeking behavior, suggesting a potential application in addiction therapy .
Clinical Implications
Clinical implications of this compound are still under investigation. However, the existing literature suggests that its mechanism of action may involve the modulation of neurotransmitter release through calcium channel inhibition, which could benefit patients with various neurological disorders .
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to act on the A1 adenosine receptor, which plays a crucial role in various physiological processes . The compound’s effects are mediated through the inhibition of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in the modulation of inflammatory responses and other biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine/Pyrimidine Core
Cycloalkylamine Substituents
6-Chloro-N-cyclopentylpyrazin-2-amine Structure: Cyclopentylamine replaces cyclopropylamine. Synthesis: Similar method (36% yield) but requires longer reaction time .
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine
- Structure : Cyclohexyl and methyl groups at the 2-position.
- Properties : Higher molecular weight (225.72 g/mol vs. 183.63 g/mol for the target compound) and lipophilicity due to the bulky cyclohexyl group, which may impact membrane permeability in biological systems .
Alkylamine Substituents
6-Chloro-N-methylpyrazin-2-amine
- Structure : Methyl group instead of cyclopropyl.
- Properties : Simpler structure with reduced steric hindrance. Predicted collision cross-section (CCS) for [M+H]+ is 124.0 Ų, suggesting lower molecular volume compared to cyclopropyl analogs .
- Reactivity : Higher electrophilicity at the 2-position due to the smaller methyl group, enabling faster substitution reactions.
Heterocyclic Core Modifications
5-Chloro-N-cyclopropylpyrimidin-2-amine
- Structure : Pyrimidine ring (two nitrogens at 1,3-positions) vs. pyrazine (two adjacent nitrogens).
- Implications : Pyrimidine’s electron-deficient nature may alter binding affinity in kinase inhibition compared to pyrazine derivatives. The chlorine position (5 vs. 6) also affects electronic distribution .
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
Halogen and Functional Group Variations
N,6-Bromo-N-cyclopropylpyrazin-2-amine
- Structure : Bromine replaces chlorine at the 6-position.
- Implications : Bromine’s larger atomic radius and lower electronegativity may enhance halogen bonding in protein-ligand interactions but reduce stability under harsh reaction conditions .
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Structure: Methylthio group at the 4-position of a pyrimidine ring.
Data Tables
Table 2: Predicted Physicochemical Properties
*Estimated based on cyclopropyl/cyclohexyl contributions. †Predicted from analogous structures.
Biological Activity
6-Chloro-N-cyclopropylpyrazin-2-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.
Molecular Formula: CHClN
Molecular Weight: 172.62 g/mol
Structure:
- The compound features a pyrazine ring substituted with a cyclopropyl group and a chlorine atom at the 6-position.
This compound primarily interacts with the A1 adenosine receptor , which is implicated in various physiological processes including neuroprotection, inflammation, and ischemic injury. Its mechanism involves:
- Inhibition of Pro-inflammatory Pathways: The compound has been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide .
- Regulation of Cytokine Production: It modulates cytokine signaling pathways, which are crucial in autoimmune responses. This regulation is particularly relevant in conditions like rheumatoid arthritis and Crohn's disease .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to suppress the activation of the NLRP3 inflammasome, a key player in the innate immune response .
Neuroprotective Effects
The compound's interaction with A1 adenosine receptors suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Anticancer Potential
Research indicates that this compound may also have anticancer properties by inhibiting specific kinases involved in tumor growth. It has been studied in the context of Pim kinases, which are known to support tumor cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group at N position | Anti-inflammatory, neuroprotective |
| 6-Chloro-N-isopropylpyrazin-2-amine | Isopropyl group instead of cyclopropyl | Similar anti-inflammatory effects |
| 6-Chloro-N-propylpyrazin-2-amine | Propyl group | Reduced potency compared to cyclopropyl variant |
| 6-Chloro-N-phenylpyrazin-2-amine | Phenyl group | Different mechanism; primarily studied for analgesic properties |
Case Studies
-
Inflammatory Disease Model:
In a study involving mice with induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as IL-1β and TNF-α, indicating its potential as a therapeutic agent for inflammatory diseases . -
Neurodegenerative Disorder Research:
A study explored the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that it significantly reduced neuroinflammation and improved cognitive function in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-N-cyclopropylpyrazin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, cyclopropylamine reacts with 2,6-dichloropyrazine in the presence of a base like KCO in a polar aprotic solvent (e.g., DMF) at room temperature. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of cyclopropylamine to 2,6-dichloropyrazine) and reaction time (overnight stirring) to maximize yield . Purification via silica gel chromatography (e.g., DCM/ethyl acetate 5:1) is standard .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Methodology : Use H-NMR to confirm substitution patterns (e.g., aromatic proton signals at δ 7.76–7.72 ppm for pyrazine protons, cyclopropyl CH signals at δ 1.79–1.43 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What solvents and conditions are suitable for storing this compound?
- Methodology : Store under inert atmosphere (N or Ar) at −20°C in anhydrous DMSO or DCM. Monitor stability via periodic NMR or TLC to detect degradation (e.g., hydrolysis of the cyclopropyl group) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for drug design?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO/LUMO energies, charge distribution, and nucleophilic/electrophilic sites. Solvent effects are modeled using the polarizable continuum model (PCM). Validation includes comparing computed vs. experimental NMR chemical shifts .
Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?
- Methodology : Systematic screening of coupling conditions (e.g., Pd catalysts, ligands, bases) using Design of Experiments (DoE). For example, Suzuki-Miyaura coupling may require Pd(PPh) in dioxane/EtOH with microwave irradiation (110°C, 100 W) to improve efficiency . Analyze by-products via LC-MS/MS and adjust protecting groups or reaction times accordingly.
Q. How can crystallographic data enhance understanding of the compound’s reactivity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing interactions. For example, the N-cyclopropyl group’s torsion angles influence steric hindrance in subsequent reactions. Compare with analogous structures (e.g., 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine) to identify trends .
Data Analysis & Optimization
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodology : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS identifies impurities at <0.1% levels. For halogenated by-products, use Cl/Cl isotopic patterns in HRMS. Quantify via external calibration curves .
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?
- Methodology : Conduct kinetic studies in varying solvents (e.g., DMF, THF, MeCN) at 25–80°C. Monitor degradation via in situ IR spectroscopy (e.g., C-Cl stretch at ~750 cm) or H-NMR. Polar solvents stabilize transition states in SNAr reactions but may accelerate hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
